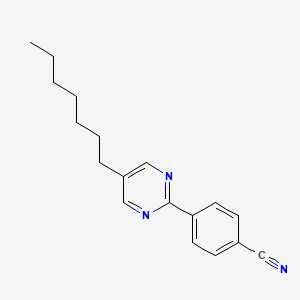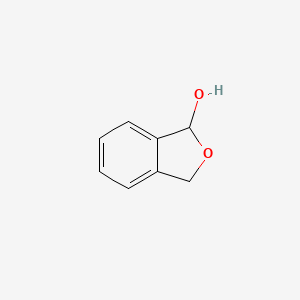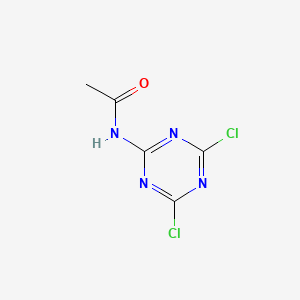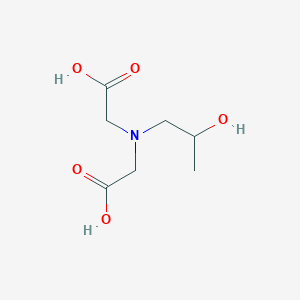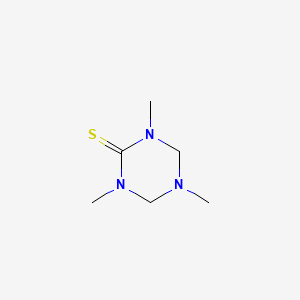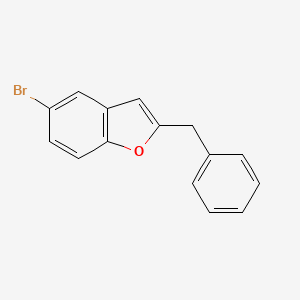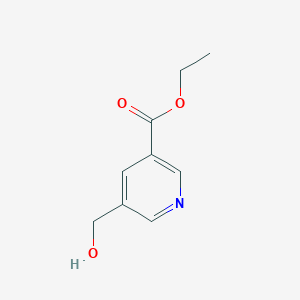
2-Phenylhexane
Vue d'ensemble
Description
2-Phenylhexane is an aromatic hydrocarbon . It is also known by other names such as Hexan-2-ylbenzene .
Synthesis Analysis
2-Phenylhexane can be produced by a Friedel-Crafts alkylation between 1-chlorohexane and benzene . It can also be synthesized by the reaction of benzene and 1-hexene with various acid catalysts such as antimony pentafluoride, scandium (III) triflate, and phosphoric acid . A study has shown that up to 93% selectivity in alkylation (of which >95% was to 2-phenylhexane) was reached over 2 wt% Pt/H-GafZSM5, in which Ga occupied framework positions .Molecular Structure Analysis
The molecular formula of 2-Phenylhexane is C12H18 . Its average mass is 162.271 Da .Chemical Reactions Analysis
The primary chemical reactions involved in the production of 2-Phenylhexane are Friedel-Crafts alkylation and reactions with various acid catalysts .Physical And Chemical Properties Analysis
2-Phenylhexane has a molar mass of 162.276 g·mol−1 and a density of 0.858 g/ml .Applications De Recherche Scientifique
Zeolite Pore Morphology in Solvent-less Alkylation
A study by Saxena, Viswanadham, & Al-Muhtaseb (2017) explored the alkylation of benzene with 1-hexene using various zeolites. They found that one of the zeolites, BEA, demonstrated superior performance in producing alkylate in a solvent-less, low-temperature reaction. This reaction converted benzene into valuable alkylate products like 3-Phenylhexane and 2-Phenylhexane, which are useful in manufacturing fine chemicals, dyestuffs, detergents, and scents.
Hydrozirconation of 1-Arylalkenes
Annby, Gronowitz, & Hallberg (1989) in their research published in the Journal of Organometallic Chemistry, studied the hydrozirconation of 1-arylhexenes, including 1-phenyl-1-hexene. They observed that at elevated temperatures, 1-phenyl-1-hexene yielded a significant amount of deuterated phenylhexane. This study contributes to understanding the behavior of simple alkenes in chemical reactions, including the formation of 2-Phenylhexane as a byproduct (Annby, Gronowitz, & Hallberg, 1989).
Studies on Electron-Promoted Cope Cyclization
Chacko & Wenthold (2007) investigated the electron-promoted Cope cyclization of 2,5-phenyl-1,5-hexadiene radical anions. Their study in The Journal of Organic Chemistry provides insights into the reaction mechanisms of hexadienes and their potential to undergo cyclization to cyclohexane-1,4-diyl anion structures. This research contributes to the understanding of chemical reactivity, including compounds related to 2-Phenylhexane (Chacko & Wenthold, 2007).
Safety and Hazards
2-Phenylhexane is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective clothing, and washing thoroughly after handling .
Propriétés
IUPAC Name |
hexan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSWFUWEZFKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041447 | |
| Record name | 2-Phenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6031-02-3 | |
| Record name | (1-Methylpentyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6031-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006031023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5F5V031E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



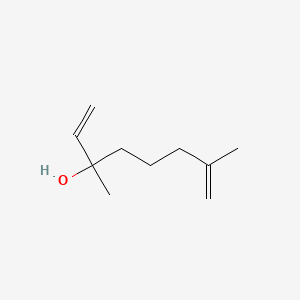

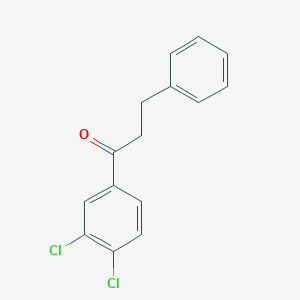
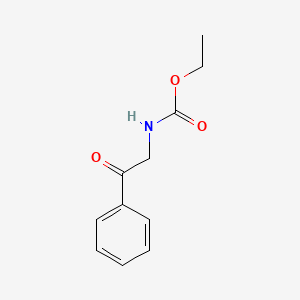
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
